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Abstract

DiIFMDA (Difluoromethylenedioxyamphetamine) is a synthetic compound developed as a less
neurotoxic analog of 3,4-methylenedioxyamphetamine (MDA). This technical guide provides a
comprehensive overview of its chemical properties, the scientific rationale for its creation, and
its anticipated mechanism of action based on its structural relationship to the amphetamine
class of compounds. While detailed experimental data on DiFMDA is limited in publicly
accessible literature, this document consolidates the available information, including its
synthesis, and provides generalized experimental workflows and proposed signaling pathways
relevant to its compound class.

Chemical Identity and Properties

DIFMDA is a substituted derivative of MDA, characterized by the replacement of the two
hydrogen atoms on the methylenedioxy bridge with fluorine atoms. This modification is
intended to increase the metabolic stability of the molecule.

Full Chemical Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]
Synonyms:

 Difluoromethylenedioxyamphetamine[1][2]
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o« DFMDAJ[2]
e (25)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine[3]

« DiIFMDA[1][2]

Chemical and Physical Properties

Property Value Source

1-(2,2-Difluoro-1,3-

IUPAC Name benzodioxol-5-yl)propan-2- [1]
amine

CAS Number 910393-51-0 [1]

Molecular Formula C10H11F2NO:2 [1]

Molar Mass 215.200 g-mol—? [1]

Rationale for Development and Anticipated
Pharmacological Profile

DiFMDA was synthesized by Daniel Trachsel and colleagues as part of an effort to create a
less harmful substitute for entactogenic drugs like MDMA.[2] A primary metabolic pathway for
compounds like MDA and MDMA involves the breakdown of the methylenedioxy ring, which
can lead to the formation of neurotoxic metabolites such as alpha-methyldopamine.[2] It was
hypothesized that the difluoromethylenedioxy structure of DiIFMDA would exhibit greater
metabolic stability, thereby reducing the formation of these toxic byproducts.[2]

Preliminary in vitro binding studies have suggested that DiIFMDA possesses an affinity for the
serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[2]
However, comprehensive pharmacological and toxicological data for DiFMDA are not readily
available in the published literature. It is important to note that these compounds have not yet
been tested in animals to confirm pharmacological activity similar to their non-fluorinated parent
compounds.[2]

Synthesis
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A method for the synthesis of DIFMDA has been described. The general scheme involves the
following key transformations:

o Step 1: Synthesis of 1-(2,2-difluorobenzo[1][3]dioxol-5-yl)propan-2-one: This intermediate is
synthesized from 5-bromo-2,2-difluorobenzodioxole and acetylacetone in the presence of a
copper(l) iodide catalyst.

o Step 2: Reductive Amination: The ketone intermediate undergoes reductive amination with
methylamine and a reducing agent, such as sodium borohydride, to yield the final product,
DiFMDA.

It is important to note that the synthesis of such compounds should only be performed by
qualified professionals in a controlled laboratory setting, adhering to all relevant safety and
legal regulations.

Proposed Mechanism of Action

Based on its structural similarity to MDA and MDMA, DiFMDA is expected to act as a
monoamine releasing agent and reuptake inhibitor. The primary targets are anticipated to be
the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The proposed mechanism involves DiFMDA binding to these transporters and promoting the
reverse transport of monoamines from the presynaptic neuron into the synaptic cleft. This leads
to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine,
which are responsible for the psychoactive effects of this class of drugs.

Proposed Signaling Pathway for Amphetamine Analogs
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Caption: Proposed mechanism of DiIFMDA and related amphetamine analogs.

Experimental Protocols

Detailed experimental protocols for DiIFMDA are not available in the public domain. However,
the following outlines a general methodology for a key experiment used to characterize
compounds of this class.

General Protocol: In Vitro Monoamine Transporter
Binding Assay

Objective: To determine the binding affinity (Ki) of DiIFMDA for the serotonin (SERT), dopamine
(DAT), and norepinephrine (NET) transporters.

Materials:
o Cell lines stably expressing human SERT, DAT, or NET.

o Radioligands specific for each transporter (e.g., [?H]citalopram for SERT, [CBH]WIN 35,428 for
DAT, [3H]nisoxetine for NET).

o DiFMDA (test compound).
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Non-labeled competing ligands for determination of non-specific binding (e.g., fluoxetine for
SERT, cocaine for DAT, desipramine for NET).

Assay buffer (e.g., Tris-HCI buffer with appropriate salts).
96-well microplates.

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Cell harvester.

Procedure:

o Cell Membrane Preparation: Culture the specific transporter-expressing cells and harvest

them. Prepare cell membrane homogenates through centrifugation and resuspend in assay
buffer.

Binding Assay:

o In a 96-well plate, add the cell membrane preparation, the specific radioligand, and
varying concentrations of DiFMDA.

o For total binding wells, add only the membrane and radioligand.

o For non-specific binding wells, add the membrane, radioligand, and a high concentration
of the non-labeled competing ligand.

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for
a set period to allow binding to reach equilibrium.

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a liquid scintillation counter.
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o Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

(¢]

o Plot the percentage of specific binding against the logarithm of the DiIFMDA concentration.

o Determine the ICso value (the concentration of DIFMDA that inhibits 50% of specific
radioligand binding) from the resulting sigmoidal curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: In Vitro Transporter Binding
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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